molecular formula C16H19NO2 B1306306 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine CAS No. 340025-61-8

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

Cat. No. B1306306
M. Wt: 257.33 g/mol
InChI Key: KLECXMIWSBQFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine" is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of furan-2-yl amines, which are structurally related to the compound , can be achieved through enantioselective methods. One such method involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes, leading to chiral amines with controlled chirality based on the geometrical isomer of the oxime used in the reaction . Additionally, furan-2-ylacetamides, which share a similar furan-2-yl moiety, can be synthesized from (Z)-2-en-4-yn-1-ols through a palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For instance, the structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was determined to be triclinic with specific crystallographic parameters . The molecular structure and conformation of furan derivatives can be confirmed by spectroscopic methods and further analyzed using density functional theory (DFT) to compare with X-ray diffraction values .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions. For example, the synthesis of (E)-furan-2-yl(2-(2-hydroxybenzylidene)hydrazinyl) methaniminium involves amine exchange and condensation reactions in a water/methanol mixture . The reactivity of the furan ring allows for further functionalization, such as oxidation to furnish amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The photoluminescent properties of furan compounds can be studied, and some derivatives exhibit photochromic properties in solution, which can be characterized by thermal stability and fluorescence with varying quantum yields . The solid-state molecular structure and packing of furan derivatives can be influenced by intermolecular interactions, as highlighted by Hirshfeld surface analysis and fingerprint plots .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Development of Novel Silicon Complexes : A study by Singh et al. (2013) focused on synthesizing novel silicon complexes using furan-2-ylmethyl derivatives. These complexes were characterized using spectroscopic techniques, confirming their structure and highlighting their potential in further chemical applications (Singh et al., 2013).

  • Aza-Piancatelli Rearrangement : Reddy et al. (2012) reported the use of phosphomolybdic acid as a catalyst for transforming furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives. This process showcases the chemical versatility of furan derivatives in synthesizing complex cyclic compounds (Reddy et al., 2012).

  • Biological Activity of Aminomethyl Derivatives : Rudyanto et al. (2014) synthesized aminomethyl and benzoxazine derivatives from eugenol, studying their biological activity through brine shrimp lethality tests. This highlights the bioactive potential of furan-2-ylmethyl derivatives in pharmaceutical research (Rudyanto et al., 2014).

Material Science and Pharmacology

  • Anti-oxidation Properties : Kumar et al. (2021) investigated the anti-oxidation properties of 2-substituted furan derivatives, demonstrating their potential as antioxidants. This research suggests applications in developing new antioxidants for pharmaceuticals or materials protection (Kumar et al., 2021).

  • Anti-cancer and Antiangiogenic Activity : Romagnoli et al. (2015) synthesized novel 3-arylaminobenzofuran derivatives, evaluating their anticancer and antiangiogenic activities. The study found significant effects against cancer cells and tumor growth, indicating the therapeutic potential of benzofuran derivatives (Romagnoli et al., 2015).

  • Enantioselective Synthesis : Demir et al. (2003) described an enantioselective synthesis of furan-2-yl amines and amino acids, highlighting the method's potential in producing chiral compounds for pharmaceutical applications (Demir et al., 2003).

Safety And Hazards

“Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-5-16(17-12-15-6-4-11-19-15)13-7-9-14(18-2)10-8-13/h3-4,6-11,16-17H,1,5,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECXMIWSBQFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389917
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

CAS RN

340025-61-8
Record name N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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